2-(1-adamantyl)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone
Overview
Description
1-(1-Adamantylacetyl)-4-(4-chloro-2-nitrophenyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with adamantylacetyl and chloro-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of Adamantylacetyl Chloride: Adamantane is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form adamantylacetyl chloride.
Nucleophilic Substitution: The adamantylacetyl chloride is then reacted with piperazine to form 1-(1-adamantylacetyl)piperazine.
Electrophilic Aromatic Substitution: Finally, 1-(1-adamantylacetyl)piperazine is reacted with 4-chloro-2-nitrobenzene under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantylacetyl)-4-(4-chloro-2-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products
Oxidation: Oxidized derivatives of the adamantyl group.
Reduction: 1-(1-Adamantylacetyl)-4-(4-amino-2-nitrophenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group could provide steric bulk, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantylacetyl)-4-phenylpiperazine: Lacks the chloro and nitro substituents.
1-(1-Adamantylacetyl)-4-(4-methylphenyl)piperazine: Contains a methyl group instead of a chloro and nitro group.
1-(1-Adamantylacetyl)-4-(4-bromophenyl)piperazine: Contains a bromo group instead of a chloro and nitro group.
Uniqueness
1-(1-Adamantylacetyl)-4-(4-chloro-2-nitrophenyl)piperazine is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(1-adamantyl)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3/c23-18-1-2-19(20(10-18)26(28)29)24-3-5-25(6-4-24)21(27)14-22-11-15-7-16(12-22)9-17(8-15)13-22/h1-2,10,15-17H,3-9,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMSRPYKJVROON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)CC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387964 | |
Record name | ZINC04703746 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5727-31-1 | |
Record name | ZINC04703746 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.